2-(5-Bromothiazol-2-YL)acetonitrile
Overview
Description
2-(5-Bromothiazol-2-YL)acetonitrile is a chemical compound with the molecular formula C5H3BrN2S and a molecular weight of 203.06 g/mol. This compound is characterized by the presence of a bromine atom attached to a thiazole ring, which is further connected to an acetonitrile group. It has been widely used in various scientific experiments due to its excellent biological properties.
Mechanism of Action
Target of Action
The primary targets of 2-(5-Bromothiazol-2-YL)acetonitrile are currently unknown. This compound is a derivative of the benzothiazole family, which has been studied for its potential anti-tubercular properties . .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may interact with pathways related to Mycobacterium tuberculosis . .
Preparation Methods
The synthesis of 2-(5-Bromothiazol-2-YL)acetonitrile can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-aminothiazole with acetonitrile in the presence of a suitable catalyst . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted synthesis. This method not only reduces the reaction time but also enhances the yield and purity of the final product .
Chemical Reactions Analysis
2-(5-Bromothiazol-2-YL)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Coupling Reactions: It can participate in coupling reactions with various aryl or alkyl halides to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride, catalysts like palladium, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Bromothiazol-2-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits antimicrobial properties and is used in the development of new antibiotics.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-(5-Bromothiazol-2-YL)acetonitrile can be compared with other similar compounds, such as:
2-(2-Bromothiazol-5-yl)acetonitrile: This compound has a similar structure but differs in the position of the bromine atom on the thiazole ring.
Benzothiazole Derivatives: These compounds share the thiazole ring structure but have different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-bromo-1,3-thiazol-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-4-3-8-5(9-4)1-2-7/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLOOFSSXAYVRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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